molecular formula C19H19N3O B2397840 N-(1-methyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide CAS No. 899990-51-3

N-(1-methyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide

Cat. No.: B2397840
CAS No.: 899990-51-3
M. Wt: 305.381
InChI Key: VGJQVBFYLBAJEI-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide typically involves the condensation of 1-methyl-1H-indole-3-carboxaldehyde with 3,4-dihydroquinoline-1(2H)-carboxamide under specific reaction conditions. Common reagents used in this synthesis include methanesulfonic acid and dichloromethane as a solvent .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the indole nitrogen or the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

N-(1-methyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide is unique due to its specific structural features that confer its ability to inhibit tubulin polymerization effectively. Its combination of the indole and quinoline moieties provides a distinct pharmacophore that is not commonly found in other compounds.

Biological Activity

N-(1-methyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide, a synthetic compound with significant potential in medicinal chemistry, exhibits diverse biological activities primarily through its interactions with cellular components. This article explores its mechanisms of action, specific biological activities, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : N-(1-methylindol-3-yl)-3,4-dihydro-2H-quinoline-1-carboxamide
  • Molecular Formula : C19H19N3O
  • Molecular Weight : 305.4 g/mol
  • CAS Number : 899990-51-3

The primary biological activity of this compound is attributed to its ability to inhibit tubulin polymerization . This interaction disrupts the formation of microtubules, which are essential for mitotic spindle assembly during cell division. Consequently, the compound effectively inhibits cell proliferation, making it a candidate for anti-cancer therapies.

Antiproliferative Effects

Research indicates that this compound exhibits notable antiproliferative activity against various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa10.5
MCF-712.3
HT-2915.0

These values suggest that this compound is particularly effective against cervical and breast cancer cells.

Antileishmanial Activity

In a study focusing on anti-parasitic properties, derivatives of this compound were synthesized and tested against Leishmania major. Some derivatives showed comparable efficacy to the clinically used drug amphotericin B, indicating potential for treating leishmaniasis .

Study on Tubulin Inhibition

A detailed investigation into the compound's mechanism revealed that it binds to tubulin with high affinity, preventing its polymerization and thereby blocking the cell cycle at the metaphase stage. This was evidenced by flow cytometry analyses showing an increase in cells arrested in metaphase when treated with the compound .

Cardioprotective Effects

In addition to its anticancer properties, certain derivatives demonstrated cardioprotective effects in vitro. For example, compounds derived from N-(1-methyl-1H-indol-3-yl)-3,4-dihydroquinoline were tested in cardiomyocytes and macrophages, showing significant increases in cell viability under oxidative stress conditions induced by doxorubicin treatment .

Comparative Analysis with Similar Compounds

The biological activity of N-(1-methyl-1H-indol-3-yl)-3,4-dihydroquinoline can be compared to other indole derivatives:

Compound NameBiological Activity
N-(1-methylindol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamideAntiproliferative
1-methylindole derivativesAntiparasitic

This comparison highlights the unique structural features that enhance its pharmacological profile compared to other compounds .

Properties

IUPAC Name

N-(1-methylindol-3-yl)-3,4-dihydro-2H-quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-21-13-16(15-9-3-5-11-18(15)21)20-19(23)22-12-6-8-14-7-2-4-10-17(14)22/h2-5,7,9-11,13H,6,8,12H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJQVBFYLBAJEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)N3CCCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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